1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-methoxybenzyl” group suggests the presence of a benzene ring with a methoxy (OCH3) substituent at the 4th position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show a pyrazole ring attached to a benzene ring via a methylene bridge. The benzene ring would have a methoxy group attached .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule . The methoxy group in the benzyl part of the molecule could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the methoxy group might make the compound slightly more polar .Scientific Research Applications
Antimicrobial Agents
A study by Raju et al. (2010) synthesized derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, which exhibited potent antimicrobial activities. The compounds were screened against various bacteria and fungi, showing significant antibacterial and antifungal activities, indicating their potential as therapeutic agents in the treatment of microbial infections (Raju et al., 2010).
Synthesis Methodologies
Becerra et al. (2021) reported a solvent-free, one-pot two-step synthesis of this compound derivatives. This study highlights an efficient and simplified approach to synthesizing such compounds, which can be beneficial in various chemical and pharmaceutical applications (Becerra, Rojas, & Castillo, 2021).
Hydrogen-Bonded Structures
Abonía et al. (2007) explored the hydrogen-bonded chains in compounds related to this compound. The study provides insight into the molecular structures and interactions, which is crucial for understanding the properties and potential applications of these compounds in various fields, such as materials science (Abonía et al., 2007).
Antiproliferative Effects on Cancer Cells
Kim et al. (2011) reported the synthesis and antiproliferative activities of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives on melanoma cells. These compounds exhibited competitive antiproliferative activities, indicating their potential as therapeutic agents in cancer treatment (Kim et al., 2011).
Structural Elucidation and Antibacterial Activity
Feng et al. (2018) synthesized pyrazole Schiff bases related to this compound and evaluated their antibacterial activity. The study provides insights into the structural characteristics and potential antibacterial applications of these compounds (Feng et al., 2018).
Selective Raf Kinase Inhibitors in Melanoma Cells
Kim et al. (2011) also synthesized a series of derivatives that exhibited potent and selective inhibitory activities against B-Raf V600E and C-Raf in melanoma cells, suggesting their potential in melanoma therapeutics (Kim et al., 2011).
Multicomponent Reactions and Antibacterial Properties
Vo (2020) described the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction using primary amine, ketones, and 4-nitrophenyl azide, including derivatives of this compound. This synthesis demonstrates the potential of these compounds in antibacterial applications, showcasing their versatility in chemical synthesis and pharmacological properties (Vo, 2020).
Synthesis of Schiff Bases and Theoretical Investigations
Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups and performed spectroscopic and theoretical investigations. The study contributes to the understanding of the structural and reactive properties of these compounds, which can be crucial for their application in various scientific fields (Özkınalı et al., 2018).
Spectroscopic Characterization and Biological Evaluation
Pillai et al. (2019) reported the synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings, including derivatives of this compound. This study highlights the potential of these compounds in pharmacological applications, particularly in the context of antioxidant and enzyme inhibition activities (Pillai et al., 2019).
Intermolecular C-H Amination
Wu et al. (2014) achieved intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones using a rhodium(III)-catalyzed process. This represents a novel methodology for aromatic C-H amination, which is crucial in organic synthesis and pharmaceutical applications (Wu et al., 2014).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
Titi et al. (2020) synthesized and analyzed Schiff bases derived from some 1,3,4-thiadiazole compounds for their biological activities. The study contributes to the identification of antitumor, antifungal, and antibacterial pharmacophore sites, essential for the development of new therapeutic agents (Titi et al., 2020).
Safety and Hazards
Future Directions
The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . Therefore, “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” could potentially be of interest in these areas.
Mechanism of Action
Target of Action
The compound 1-(4-methoxybenzyl)-1H-pyrazol-5-amine is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation by downregulating APP and BACE . It also modulates the GSK3β pathway, reducing the levels of phosphorylated tau .
Pharmacokinetics
Similar compounds have been synthesized for use as internal standards for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The compound has shown beneficial effects in preclinical AD-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways . It prevents Aβ formation and reduces the levels of phosphorylated tau, providing new insights into the mechanism of action in AD cellular models .
Action Environment
The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIFRSQWFZFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390297 | |
Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3528-45-8 | |
Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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